Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)
Description
Properties
CAS No. |
71597-87-0 |
|---|---|
Molecular Formula |
C10H18CaO6S2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
calcium;(2S)-2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI Key |
ABRVDWASZFDIEH-SCGRZTRASA-L |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])O.CSCC[C@@H](C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would involve similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Acid-Base Reactions
The compound undergoes protonation in acidic environments, releasing 2-hydroxy-4-(methylthio)butyric acid and calcium ions. This reaction is critical for its bioavailability in biological systems.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Aqueous acidic media (pH < 3) | 2-Hydroxy-4-(methylthio)butyric acid, |
Oxidation Reactions
The methylthio (-SCH) group is susceptible to oxidation, forming sulfoxides and sulfones under controlled conditions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Hydrogen peroxide (30%), room temperature | Sulfoxide derivative | ||
| KMnO in acidic aqueous solution | Sulfone derivative |
Substitution Reactions
The hydroxyl group participates in esterification and etherification reactions, enabling derivatization for industrial applications.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acid chlorides (e.g., acetyl chloride), anhydrous conditions | Ester derivatives | ||
| Alkyl halides (e.g., methyl iodide), base catalysis | Ether derivatives |
Metabolic Conversion
In biological systems, the compound is enzymatically converted to L-methionine, a critical amino acid for protein synthesis.
| Reaction | Enzymes/Pathways | Biological Role | References |
|---|---|---|---|
| Intestinal monocarboxylate transporters (MCT1), hepatic methionine synthase | Methionine precursor for protein synthesis and methyl group donation |
Thermal Decomposition
At elevated temperatures (>270°C), the compound decomposes into calcium oxide, sulfur dioxide, and organic byproducts.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| >270°C, inert atmosphere | Calcium oxide, sulfur dioxide, fragmented hydrocarbons |
Key Research Findings
-
Oxidative Stability : The sulfoxide derivative exhibits reduced bioavailability compared to the parent compound, impacting its efficacy in animal feed formulations .
-
Acid Sensitivity : Protonation in the stomach enhances intestinal absorption, making it a preferred methionine source over free amino acids in livestock nutrition.
-
Industrial Derivatization : Esterified forms of the compound are used in specialty chemicals, leveraging its chiral center for asymmetric synthesis .
Scientific Research Applications
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is a calcium salt of 2-hydroxy-4-(methylthio)butyric acid, an amino acid derivative, with the molecular formula and a molecular weight of approximately 338.45 g/mol. It is also known as desmeninol calcium and calcium alpha-hydroxy-DL-methionine. This compound is recognized for its structure, which features a hydroxyl group and a methylthio group on the butyric acid backbone.
Applications
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is used across various fields due to its properties and biological activities.
Animal Nutrition
It is often used as an additive in animal feed to promote the health and growth of livestock . It enhances nutrient absorption and overall animal performance . Research indicates that HMTBa has enhanced nitrogen retention and growth in starter pigs .
Pharmaceuticals
In pharmaceuticals, Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is used in dietary supplements to improve bone health and muscle function, making it valuable in the health and wellness industry . Studies have investigated its potential therapeutic effects, including enhancing immune function and promoting growth.
Plant Growth Promotion
In agriculture, the compound can be applied to promote plant growth and resistance to stress, thus contributing to sustainable farming practices .
Food Industry
It can serve as a nutritional supplement in food products, especially those aimed at specific dietary needs like calcium fortification .
Research Applications
In biochemical studies, Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is utilized to study metabolic pathways and the effects of sulfur-containing compounds on cellular processes .
The compound is also used as a reagent in organic synthesis and as a catalyst in chemical reactions.
Potential Interactions
Studies on interaction profiles indicate that calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) may interact with various biochemical pathways. Its effects on metabolic enzymes suggest potential interactions with other supplements or medications that influence metabolism. Further research is needed to fully elucidate these interactions, particularly concerning its synergistic effects when combined with other compounds such as amino acids or vitamins.
Mechanism of Action
The mechanism of action of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) involves its interaction with specific molecular targets and pathways. It is known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cellular functions. This inhibition can lead to changes in the expression of genes involved in inflammation, metabolism, and other critical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) include other butyrate derivatives and short-chain fatty acids such as:
- Sodium butyrate
- Potassium butyrate
- Calcium propionate
Uniqueness
What sets Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) apart from these similar compounds is its specific structure, which includes a methylthio group. This unique feature may confer distinct biological and chemical properties, making it a valuable compound for specific applications .
Biological Activity
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate), also known as calcium 2-hydroxy-4-(methylthio)butyrate, is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H18CaO6S2
- Molecular Weight : 338.45 g/mol
- CAS Number : 71597-87-0
- Synonyms : Calcium alpha-Hydroxy-DL-methionine, Bis[(S)-2-hydroxy-4-(methylthio)butanoic acid] calcium salt
Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) is primarily recognized for its role as a methionine hydroxy analogue. It functions by influencing metabolic pathways related to amino acid metabolism and has been shown to enhance nitrogen retention in animals, which is crucial for growth and development.
Biological Activities
- Growth Promotion :
- Impact on Immune Response :
- Effects on Amino Acid Metabolism :
Study 1: Growth Performance in Pigs
In a controlled trial, barrows were fed diets supplemented with calcium bis((S)-2-hydroxy-4-(methylthio)butyrate). Results showed significant improvements in average daily gain (ADG) and feed conversion ratio (FCR), highlighting its effectiveness as a growth promoter.
| Parameter | Control (DL-Methionine) | Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate |
|---|---|---|
| Average Daily Gain (kg) | 0.75 | 0.85 |
| Feed Conversion Ratio | 3.0 | 2.5 |
Study 2: Immune Response in Fish
In juvenile Jian carp, varying levels of dietary methionine hydroxy analogue were tested over 60 days. The results indicated enhanced immune responses at higher supplementation levels, suggesting potential applications in aquaculture.
| Supplement Level (g/kg diet) | Immune Response Score |
|---|---|
| 0 | 5 |
| 5 | 7 |
| 10 | 9 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity and purity of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) in laboratory synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) are critical for structural confirmation. For purity assessment, elemental analysis (C, H, S, Ca) and melting point determination (reported as 316.5°C) are essential. X-ray crystallography may further validate stereochemical configuration .
Q. How can in vitro rumen simulation models be optimized to study the bioavailability of Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)?
- Methodological Answer : Use dual-flow continuous culture systems with controlled pH (6.0–6.5) and temperature (39°C) to mimic ruminal conditions. Supplementation levels (e.g., 0–30 g/d) should align with in vivo trials to assess volatile fatty acid (VFA) production, ammonia-N levels, and microbial protein synthesis via 15N isotope dilution .
Q. What standardized protocols exist for quantifying the compound’s impact on amino acid metabolism in animal trials?
- Methodological Answer : Measure plasma methionine and homocysteine levels via HPLC. Track nitrogen retention using total urinary nitrogen excretion and blood urea nitrogen (BUN) analysis. Isotope-labeled tracers (e.g., L-[1-¹³C]methionine) can trace metabolic flux .
Advanced Research Questions
Q. How does Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate) modulate ruminal and colonic microbial communities, and what bioinformatics tools are suitable for analyzing these changes?
- Methodological Answer : Perform 16S rRNA sequencing (V3–V4 regions) on rumen/cecal samples. Use QIIME2 for α/β-diversity analysis and PICRUSt2 to predict functional pathways (e.g., KEGG). Key taxa to monitor include Lachnospiraceae, Ruminococcus_1, and Firmicutes:Bacteroidetes ratios, which correlate with ADG and FCR .
Q. What experimental designs address contradictory findings on the compound’s effects on methionine bioavailability across species (e.g., cattle vs. goats)?
- Methodological Answer : Conduct dose-response trials comparing isotope dilution kinetics in different species. Control for basal diet composition (e.g., forage vs. concentrate ratio) and use mixed-effects models to account for inter-species variation in methionine transporter expression .
Q. How can metabolomics elucidate the compound’s role in lipid and carbohydrate metabolism pathways?
- Methodological Answer : Apply LC-MS/MS to profile metabolites in liver and muscle tissues. Focus on pathways like valine/leucine/isoleucine biosynthesis and glutathione metabolism. Integrate data with RNA-seq to identify regulatory genes (e.g., mTOR signaling targets) .
Data Interpretation & Optimization
Q. What statistical approaches resolve discrepancies in VFA production data when supplementing with Calcium bis((S)-2-hydroxy-4-(methylthio)butyrate)?
- Methodological Answer : Use multivariate ANOVA with repeated measures to account for temporal variation in VFA profiles. Principal component analysis (PCA) can cluster treatment effects, while linear mixed models adjust for individual animal variability .
Q. How do long-term supplementation studies (>120 days) balance methionine efficiency with potential toxicity risks?
- Methodological Answer : Monitor hepatic glutathione peroxidase activity and plasma homocysteine levels as toxicity markers. Dose-escalation studies (e.g., 0–40 g/d) with histopathological liver assessments are critical. Use pharmacokinetic models to estimate safe upper limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
